Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is a chemical compound known for its unique spirocyclic structure. This compound is characterized by the presence of two tert-butyl groups and a diazaspiro core, which contributes to its stability and reactivity. It is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate typically involves the reaction of tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate with appropriate reagents under controlled conditions. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .
Scientific Research Applications
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,5-diazaspiro[3.4]octane-2-carboxylate: Similar structure but with one less carboxylate group.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Contains an additional oxo group, which alters its reactivity and applications.
Uniqueness
Di-tert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate is unique due to its dual tert-butyl groups and spirocyclic core, which provide enhanced stability and reactivity compared to similar compounds. This makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
ditert-butyl 2,5-diazaspiro[3.4]octane-2,5-dicarboxylate |
InChI |
InChI=1S/C16H28N2O4/c1-14(2,3)21-12(19)17-10-16(11-17)8-7-9-18(16)13(20)22-15(4,5)6/h7-11H2,1-6H3 |
InChI Key |
VTNOJNHBTJTXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.